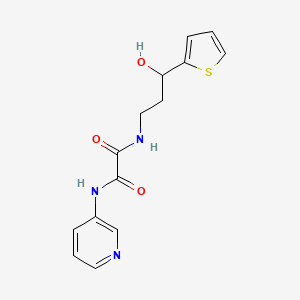

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide, commonly known as THPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THPO is a small molecule that has a molecular weight of 311.37 g/mol and a chemical formula of C15H15N3O3S.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The synthesis and reactivity of compounds related to N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide have been a subject of study, demonstrating the versatility of these compounds in organic synthesis. For example, compounds with similar structures have been synthesized through the interaction of arylamides with hydrazine hydrate, leading to various derivatives that undergo regioselective reactions with acetylacetone and acetoacetic ester, highlighting the potential for creating a wide range of chemical entities with diverse applications (Lipunov et al., 2007).

Biological Activities and Applications

Research into compounds structurally similar to this compound has uncovered a range of biological activities that underscore their potential in therapeutic applications. For instance, certain sulfur-containing heterocyclic analogs have shown selectivity towards cancer cells, indicating their potential in anticancer therapy. Specifically, these compounds have demonstrated antiproliferative activity against laryngeal cancer cells through mechanisms involving the enhancement of antioxidant enzyme activity and induction of apoptosis, suggesting a promising avenue for the development of novel chemotherapeutic agents (Haridevamuthu et al., 2023).

Material Science Applications

Compounds with oxalamide functionalities have also been explored for their potential in material science, particularly in the synthesis and characterization of novel materials. For example, the synthesis and reactions of specific benzopyrans and thiopheno[3,2-b]pyrans have been studied, offering insights into the development of new materials with potential applications in electronics and photonics (Ibrahim et al., 2002).

Coordination Chemistry and Metal Complexes

Furthermore, the coordination chemistry of compounds bearing oxalamide groups has been investigated, leading to the synthesis of metal complexes with unique properties. These studies have explored the interaction of such compounds with metals, revealing their potential applications in catalysis, environmental remediation, and the development of new materials with specialized functions (Singh et al., 2009).

Propriétés

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-11(12-4-2-8-21-12)5-7-16-13(19)14(20)17-10-3-1-6-15-9-10/h1-4,6,8-9,11,18H,5,7H2,(H,16,19)(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBDCESNILNYQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2398589.png)

![{[4-Bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2398591.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B2398592.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398598.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2398599.png)

![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine](/img/structure/B2398603.png)

![4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2398605.png)

![(E)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2398608.png)